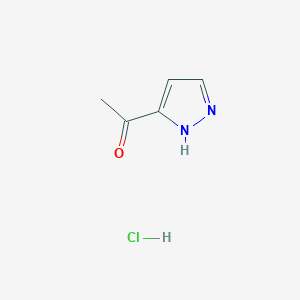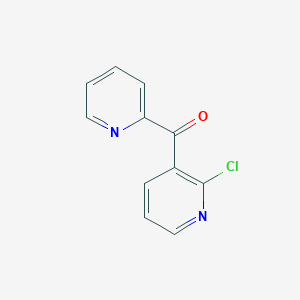
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol, also known as AMIOX, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. The compound has a unique structure that makes it a promising candidate for research in the fields of biochemistry, pharmacology, and physiology. In
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of complex carbohydrates. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to inhibit the activity of various kinases, which are enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be toxic at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. One area of research is the development of new synthesis methods for the compound that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential therapeutic uses for the compound. Additionally, the mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, and further research is needed to elucidate the molecular targets of the compound. Overall, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is a promising compound for use in various scientific research applications, and further research is needed to fully explore its potential.
Synthesis Methods
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with diacetone-D-glucose, followed by the addition of ammonium acetate and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. The purity of the compound can be further enhanced by recrystallization.
Scientific Research Applications
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
187867-56-7 |
|---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2-(aminomethyl)-5-(4-methyl-1H-imidazol-5-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H15N3O3/c1-4-6(12-3-11-4)9-8(14)7(13)5(2-10)15-9/h3,5,7-9,13-14H,2,10H2,1H3,(H,11,12)/t5-,7-,8-,9+/m1/s1 |
InChI Key |
KCRVLBMMRXQTDE-YYNOVJQHSA-N |
Isomeric SMILES |
CC1=C(N=CN1)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
SMILES |
CC1=C(NC=N1)C2C(C(C(O2)CN)O)O |
Canonical SMILES |
CC1=C(N=CN1)C2C(C(C(O2)CN)O)O |
synonyms |
D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



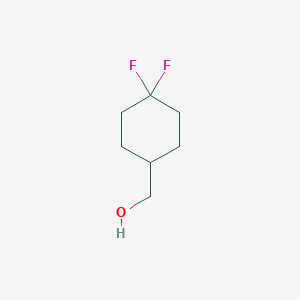
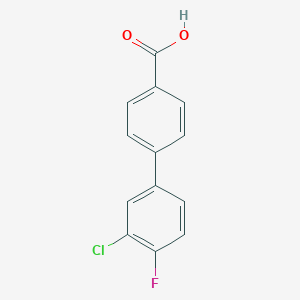
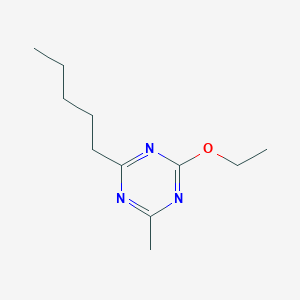
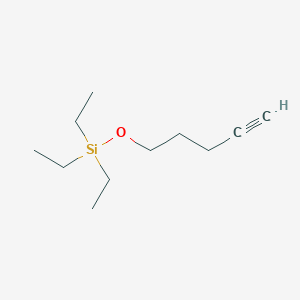
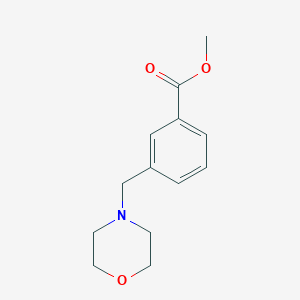
![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B68240.png)
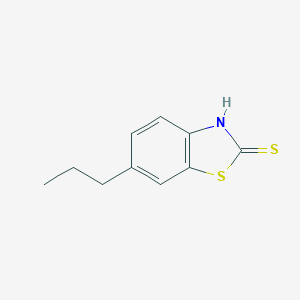
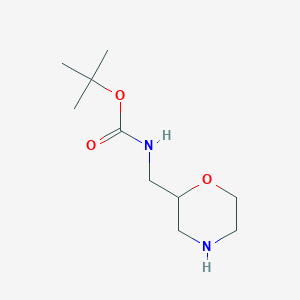

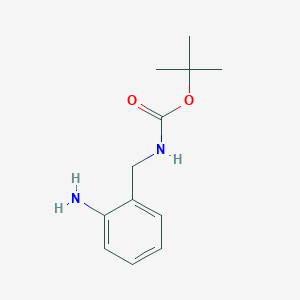
![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)

